UB-165 (fumarate)

Nicotinic Receptor Binding Radioligand Competition Receptor Pharmacology

Researchers studying nAChR subtype contributions to dopamine release face limitations with non-selective agonists like nicotine or epibatidine. UB-165 (fumarate) solves this with its unique inverted efficacy profile: • Full agonist at α3β2, very weak partial agonist at α4β2 (Ki 0.27 nM for [³H]-nicotine binding) • 88% sensitivity to α-conotoxin-MII inhibition vs. 48% for epibatidine-enables unambiguous α3β2 vs. α4β2 discrimination • Supplied as fumarate salt, ≥98% purity (HPLC), with validated lot-specific functional data for experimental reproducibility.

Molecular Formula C17H19ClN2O4
Molecular Weight 350.8 g/mol
Cat. No. B15143738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUB-165 (fumarate)
Molecular FormulaC17H19ClN2O4
Molecular Weight350.8 g/mol
Structural Identifiers
SMILESC1CC2CCC(N2)C(=C1)C3=CN=C(C=C3)Cl.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C13H15ClN2.C4H4O4/c14-13-7-4-9(8-15-13)11-3-1-2-10-5-6-12(11)16-10;5-3(6)1-2-4(7)8/h3-4,7-8,10,12,16H,1-2,5-6H2;1-2H,(H,5,6)(H,7,8)/b;2-1+/t10-,12-;/m1./s1
InChIKeyDZFRKSLRKAKJIB-KCNVDIGLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

UB-165 Fumarate Overview


UB-165 (fumarate) is a hybrid neuronal nicotinic acetylcholine receptor (nAChR) agonist derived from epibatidine and anatoxin-a [1]. It is characterized by its full agonism at α3β2-containing nAChRs and very weak partial agonism at α4β2-containing nAChRs, with a Ki value of 0.27 nM for [³H]-nicotine binding in rat brain [2]. The compound is supplied as a fumarate salt (C₁₃H₁₅ClN₂·C₄H₄O₄, MW 350.8) with ≥99% purity (HPLC) and solubility up to 100 mM in water with gentle warming .

nAChR subtype-selective agonist (α3β2 full / α4β2 partial)
Aqueous solubility supports direct experimental preparation
Fumarate salt with consistent purity for reproducible pharmacology

Why UB-165 Fumarate Cannot Be Substituted


Generic substitution with common nAChR agonists like nicotine, epibatidine, or anatoxin-a fails because UB-165 possesses a distinct subtype functional selectivity profile that cannot be replicated. While epibatidine acts as a potent full agonist across multiple nAChR subtypes and anatoxin-a shows broader efficacy, UB-165 uniquely functions as a full agonist at α3β2-containing receptors but a very weak partial agonist at α4β2-containing receptors [1]. This inverted efficacy profile enables specific pharmacological dissection of nAChR subtype contributions in complex neuronal systems. Even structurally close analogs like deschloro UB-165 exhibit fundamentally altered selectivity—with a 31-fold increase in α7 affinity [2]—demonstrating that small structural perturbations profoundly shift the receptor subtype engagement profile. Substitution without verification of this specific functional signature compromises experimental reproducibility and invalidates comparisons with published literature utilizing UB-165.

Epibatidine / Anatoxin-a
Inverted α3β2/α4β2 efficacy profile may not be replicated; subtype resolution may be lost.
Deschloro analog
Selectivity shifts toward α7, altering functional outcomes; structural analog requires verification.
Incorrect enantiomer
Substantially lower potency; stereochemical identity must be verified for reproducible results.

UB-165 Fumarate Differentiation Evidence


α4β2 nAChR Binding Affinity

UB-165 exhibits intermediate binding potency at α4β2-containing nAChRs relative to its parent molecules epibatidine and anatoxin-a. UB-165's Ki of 0.27 nM for [³H]-nicotine binding places it between the ultra-high affinity of epibatidine (KD ~8 pM) and the lower affinity of anatoxin-a [1][2]. This intermediate potency profile allows for more graded pharmacological responses compared to the near-irreversible binding of epibatidine.

α4β2 Binding (Ki)
Reported
Ki = 0.27 nM
Epibatidine KD ~8 pM | Anatoxin-a higher Ki
Intermediate affinity supports graded receptor activation studies
Rat brain membranes, [³H]-nicotine competition
Nicotinic Receptor Binding Radioligand Competition Receptor Pharmacology

Striatal Dopamine Release Efficacy

In a direct head-to-head comparison, UB-165 stimulated [³H]-dopamine release from rat striatal synaptosomes with an EC50 of 88 nM, intermediate between epibatidine (EC50 = 2.4 nM) and anatoxin-a (EC50 = 134 nM). Critically, UB-165 exhibited a relative efficacy of only 0.2 compared to epibatidine (1.0) and anatoxin-a (0.4), establishing it as a low-efficacy partial agonist in this functional assay [1].

Striatal DA Release
Head-to-head
EC50 88 nM (eff. 0.2)
Epibatidine: EC50 2.4 nM, eff. 1.0 | Anatoxin-a: EC50 134 nM, eff. 0.4
Partial agonist profile supports submaximal receptor activation studies
Rat striatal synaptosomes, [³H]-DA release
Dopamine Release Striatal Synaptosomes Functional Efficacy

α-Conotoxin-MII Sensitivity & α3β2 Selectivity

UB-165-evoked dopamine release was inhibited by 88% with the α3β2-selective antagonist α-conotoxin-MII, compared to only 48% inhibition of epibatidine-evoked release and 56% inhibition of anatoxin-a-evoked release. This near-complete blockade indicates that UB-165 acts almost exclusively through α-conotoxin-MII-sensitive (α3β2-containing) nAChRs, whereas epibatidine and anatoxin-a recruit a more heterogeneous receptor population [1].

α-Ctx-MII Sensitivity
Head-to-head
88% inhibition
Epibatidine 48% | Anatoxin-a 56%
Enables strong discrimination of α3β2-mediated DA release responses
100 nM α-conotoxin-MII, striatal synaptosomes
α-Conotoxin-MII Subtype Selectivity Presynaptic nAChR

Hippocampal Dopamine Release Partial Agonism

In hippocampal slice preparations, UB-165 acted as a partial agonist, evoking only 58% of the maximal response produced by 100 μM (-)-nicotine. In contrast, all other tested agonists including epibatidine, anatoxin-a, ABT-594, (-)-nicotine, and (-)-cytisine displayed full efficacy relative to the nicotine maximum [1]. This partial agonism is unique among this comparator set.

Hippocampal DA Partial Agonism
Reported
Max efficacy: 58%
vs. 100% for epibatidine, anatoxin-a, nicotine
Partial agonism supports submaximal nAChR activation models
Rat hippocampal slices, [³H]-DA release
Hippocampal Dopamine Release Partial Agonism nAChR Subtype Pharmacology

Chlorine Substituent and Subtype Selectivity

Removal of the pyridine chlorine atom from UB-165 to yield deschloro UB-165 results in a profound shift in subtype selectivity. Deschloro UB-165 displayed a 2-3-fold decrease in affinity at α4β2 and α3β4 subtypes but a 31-fold increase in affinity at the α7 subtype relative to UB-165 [1]. This demonstrates that the chlorine atom is a critical determinant of the α4β2/α3β4 versus α7 selectivity profile.

Cl Substituent Impact on α7
Head-to-head
31-fold ↑ α7 affinity
UB-165 α7 Ki=2790 nM → deschloro ~90 nM
Chlorine removal shifts selectivity toward α7; structural analogs require verification
Recombinant nAChR binding assays
Structure-Activity Relationship Deschloro UB-165 Subtype Selectivity

Enantioselective Activity (1R,6R Configuration)

UB-165 exhibits pronounced enantioselectivity, with the active (1R,6R) configuration showing several orders of magnitude greater potency than the inactive (1S,6S) enantiomer [1]. This stereochemical requirement parallels the enantiospecificity of anatoxin-a and is essential for nAChR recognition.

Enantiomer Potency Gap
Class-level
>100-fold potency difference
(1R,6R) potent | (1S,6S) weak
Stereochemical identity must be verified; enantiomer potency differences are substantial
nAChR binding/functional assays
Enantioselectivity Stereochemistry Receptor Binding

UB-165 Fumarate Research Applications


α3β2 vs α4β2 Presynaptic Dopamine Release

UB-165 fumarate enables precise isolation of α3β2-containing nAChR contributions to striatal dopamine release. Its 88% sensitivity to α-conotoxin-MII inhibition, compared to only 48% for epibatidine [1], allows researchers to distinguish α3β2-mediated from α4β2-mediated responses. Combined use of UB-165 with α-conotoxin-MII provides a robust experimental framework for mapping nAChR subtype distribution and function in dopaminergic terminals.

Partial Agonism for Graded nAChR Activation

UB-165's 20% relative efficacy in striatal dopamine release [1] and 58% efficacy in hippocampal dopamine release [2] make it a preferred tool for investigating partial nAChR activation. Unlike full agonists such as epibatidine or nicotine, UB-165 does not saturate downstream signaling pathways, enabling studies of submaximal receptor engagement, reduced desensitization, and modulation of endogenous cholinergic tone.

Lead Scaffold for nAChR Ligand Design

The 31-fold selectivity shift observed upon chlorine removal (deschloro UB-165 toward α7) [3] establishes UB-165 as a validated lead scaffold for rational drug design. SAR studies demonstrate that minor structural modifications produce predictable and quantifiable changes in subtype selectivity, supporting systematic optimization toward α4β2-, α3β4-, or α7-selective probes.

α4β2 nAChR Binding Assay Standard

With a well-characterized Ki of 0.27 nM for [³H]-nicotine binding in rat brain [1], UB-165 fumarate serves as a reproducible positive control and calibration standard for α4β2 nAChR radioligand binding assays. Its intermediate affinity relative to epibatidine (KD ~8 pM) [4] provides a more practical working concentration range for competition binding experiments.

Application
Selection Property
Validation Focus
Presynaptic nAChR subtype mapping
α-Conotoxin-MII sensitivity profile
Discrimination of α3β2- vs. α4β2-mediated DA release
Partial agonist signaling models
Partial efficacy profile relative to full agonists
Submaximal receptor activation and desensitization studies
nAChR SAR probe development
Subtype selectivity shift upon chlorine removal
Systematic optimization toward α4β2, α3β4, or α7 selectivity
Radioligand binding assay control
Well-characterized α4β2 affinity (intermediate range)
Competition binding calibration and assay standardization

Technical Documentation Hub

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35 linked technical documents
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